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Compound of Interest

Compound Name:
Phenol, 4-amino-2,6-dimethyl-,

hydrochloride

CAS No.: 10486-48-3

Cat. No.: B079217 Get Quote

Topic: Technical Profile: 4-Amino-2,6-Dimethylphenol Hydrochloride (CAS 10486-48-3)

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary
4-Amino-2,6-dimethylphenol hydrochloride (CAS 10486-48-3) is a high-value aromatic synthon

characterized by a sterically hindered phenolic core. It serves as a critical structural scaffold in

the synthesis of Class IB anti-arrhythmic agents (e.g., Mexiletine analogs) and redox-active

ligands. Its utility in drug development stems from the 2,6-dimethyl substitution pattern, which

provides "steric shielding" to adjacent functional groups, significantly enhancing metabolic

stability against hydrolytic enzymes and modulating lipophilicity for membrane permeation.

This guide details the physicochemical properties, synthetic utility, handling protocols, and

structure-activity relationships (SAR) relevant to incorporating this moiety into novel therapeutic

candidates.

Part 1: Chemical Identity & Physicochemical
Profile[1]
This compound is an amphoteric building block, existing as the hydrochloride salt of the

aminophenol. The presence of methyl groups at the ortho positions relative to the hydroxyl

group creates a unique electronic and steric environment.
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Table 1: Physicochemical Specifications
Property Specification

Chemical Name 4-Amino-2,6-dimethylphenol hydrochloride

Synonyms
4-Amino-2,6-xylenol HCl; 4-Hydroxy-3,5-

dimethylaniline HCl

CAS Number 10486-48-3

Molecular Formula C₈H₁₁NO[1][2] · HCl

Molecular Weight 173.64 g/mol

Appearance
White to off-white crystalline powder (darkens

on oxidation)

Solubility
Soluble in Water, Methanol, Ethanol; Insoluble

in Hexane, Toluene

pKa (Calculated) ~10.2 (Phenolic OH), ~4.5 (Anilinium NH₃⁺)

Melting Point >240 °C (Decomposes)

Stability
Hygroscopic; Sensitive to air/light (oxidizes to

quinone imines)

Part 2: Mechanism of Action & Structural Utility
While CAS 10486-48-3 is an intermediate, the 2,6-dimethylphenoxy moiety it introduces is the

pharmacophoric driver for several bioactive classes.

The "Steric Shield" Effect in Drug Design
In medicinal chemistry, the 2,6-dimethyl substitution is a strategic modification used to block

metabolic degradation.

Mechanism: The bulky methyl groups create a steric barrier around the phenolic oxygen or

the 4-amino attachment point.
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Impact: When this unit is coupled to form ethers (as in Mexiletine) or amides (as in Lidocaine

analogs), the methyl groups prevent esterases and amidases from accessing the

hydrolyzable bond. This dramatically extends the half-life (

) of the resulting drug compared to unhindered analogs.

Pharmacophore Mapping: Sodium Channel Blockers
The 2,6-dimethylphenol core mimics the lipophilic "head" of Class IB anti-arrhythmics.

Binding: The lipophilic aromatic ring interacts with the hydrophobic residues (typically

Phenylalanine or Tyrosine) within the voltage-gated sodium channel (

) pore.

Modulation: The amino group (once derivatized) acts as the cationic anchor, interacting with

the transmembrane electric field.

Visualization: Structural Logic & Pathway
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Figure 1: The strategic utility of CAS 10486-48-3 in diversifying therapeutic and material

classes via steric control.
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Part 3: Experimental Protocols
Warning: This compound is an aminophenol derivative.[3] It poses risks of skin sensitization

and nephrotoxicity. All procedures must be conducted in a fume hood with appropriate PPE

(nitrile gloves, goggles).

Protocol A: Synthesis of Schiff Base Ligands (Redox
Active Scaffolds)
This protocol describes the condensation of CAS 10486-48-3 with an aldehyde to generate

bioactive Schiff bases, a common workflow in developing novel antibacterial or antioxidant

agents.

Reagents:

CAS 10486-48-3 (1.0 eq)

Aromatic Aldehyde (e.g., Benzaldehyde derivatives) (1.0 eq)

Sodium Acetate (NaOAc) (1.2 eq) – Critical to neutralize the HCl salt.

Ethanol (Absolute)

Step-by-Step Methodology:

Neutralization: Dissolve 1.73 g (10 mmol) of CAS 10486-48-3 in 20 mL of absolute ethanol.

Add 0.98 g (12 mmol) of NaOAc. Stir for 15 minutes at Room Temperature (RT) to liberate

the free amine.

Note: The solution may darken slightly due to trace oxidation; keep under

atmosphere if possible.

Condensation: Add 10 mmol of the target aldehyde dropwise to the reaction mixture.

Reflux: Heat the mixture to reflux (78 °C) for 3–6 hours. Monitor progress via TLC (Mobile

phase: Hexane/Ethyl Acetate 7:3).
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Endpoint: Disappearance of the aldehyde spot.

Isolation: Cool the mixture to 0 °C in an ice bath. The Schiff base product typically

precipitates as a solid.

Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from

hot ethanol/water if necessary.

Protocol B: Storage & Handling of the Raw Material
The stability of 4-amino-2,6-dimethylphenol is compromised by oxidative coupling (formation of

indophenol dyes).

Storage: Store at +2°C to +8°C in a tightly sealed container.

Inerting: Flush opened containers with Argon or Nitrogen before resealing.

Visual Check: If the white powder turns pink or brown, purification (recrystallization from

EtOH/HCl) is required before use in sensitive catalytic steps.

Part 4: Synthesis Workflow (Industrial Context)
For researchers needing to synthesize the core starting material de novo, the standard

industrial route involves the nitrosation of 2,6-xylenol followed by reduction.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,6-Xylenol
(Starting Material)

Nitrosation
(NaNO2, H2SO4, <5°C)

4-Nitroso-2,6-xylenol
(Intermediate)

Reduction
(Fe/HCl or H2/Pd-C)

CAS 10486-48-3
(4-Amino-2,6-xylenol HCl)

Acidification

Click to download full resolution via product page

Figure 2: Industrial synthesis pathway for CAS 10486-48-3. Temperature control at Step 1 is

critical to prevent isomer formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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